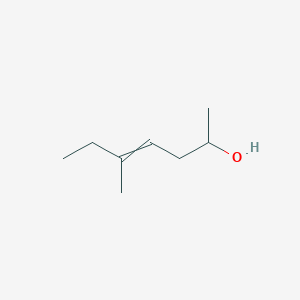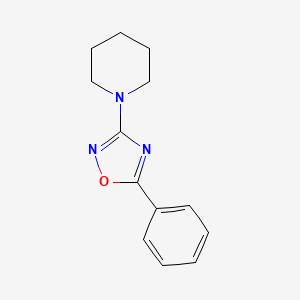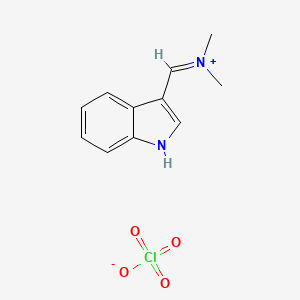
1-(2-Phenylhexan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylhexan-2-yl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group attached to a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenylhexan-2-yl)-1H-imidazole can be synthesized through a multi-step process involving the formation of the imidazole ring and the attachment of the phenylhexane group. One common method involves the reaction of 2-phenylhexan-2-amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically requires heating and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylhexan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated imidazole derivatives.
Applications De Recherche Scientifique
1-(2-Phenylhexan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylhexan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The phenylhexane group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
1-(2-Phenylhexan-2-yl)-1H-imidazole can be compared with other imidazole derivatives and phenylalkanes:
Imidazole Derivatives: Compounds like 1-methylimidazole and 1-phenylimidazole share the imidazole ring but differ in their substituents, affecting their chemical reactivity and biological activity.
Phenylalkanes: Compounds such as 2-phenylhexane and 1-phenylpentane have similar alkyl chains but lack the imidazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the phenylhexane group, which imparts distinct chemical and biological properties not found in other related compounds.
Propriétés
Numéro CAS |
61023-50-5 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-(2-phenylhexan-2-yl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-4-10-15(2,17-12-11-16-13-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3 |
Clé InChI |
YCCLVFKYZAXJJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C1=CC=CC=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
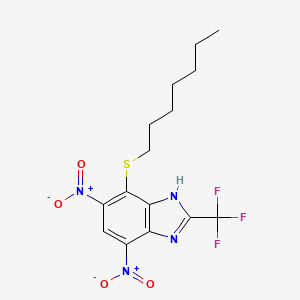
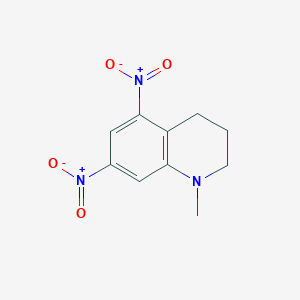
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

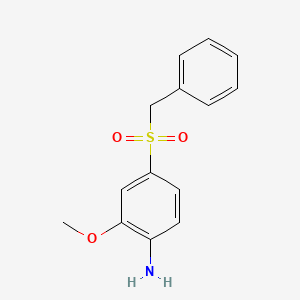
![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)

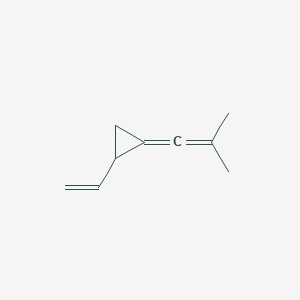
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

